The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure and potential applications in scientific research.
The synthesis of 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 4-methylphenylamine with salicylaldehyde. This reaction is followed by cyclization to form the benzoxazole ring. Key parameters for this synthesis include:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts can also be utilized to optimize reaction conditions, with purification typically achieved through recrystallization or chromatographic methods .
The molecular structure of 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine can be represented as follows:
The compound features a planar benzoxazole ring system that contributes to its conjugated π-system. The dihedral angles formed between the benzoxazole ring and the attached phenyl group are minimal, indicating a flat conformation conducive to π-stacking interactions .
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
The mechanism of action for 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. For instance, it has been noted for its potential anticancer properties by inhibiting certain enzymes involved in cell proliferation.
Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities as well, suggesting a broader spectrum of biological applications.
The compound is usually obtained as a solid with high purity suitable for research applications. Its stability under standard laboratory conditions makes it a reliable candidate for further studies in medicinal chemistry and material science.
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine has a wide range of applications across various scientific fields:
The compound's diverse applications underscore its significance in both academic research and industrial contexts.
The molecular design of 2-(4-methylphenyl)-1,3-benzoxazol-6-amine exploits covalent inverse-agonism to suppress PPARγ signaling—a pathway hyperactivated in muscle-invasive bladder cancers and other malignancies. This benzoxazole derivative selectively modifies Cys313 within the PPARγ ligand-binding domain (LBD) through nucleophilic aromatic substitution, forming an irreversible covalent adduct that disrupts agonist-dependent activation [2] [7]. Crystallographic studies of related benzoxazole inverse agonists reveal a dramatic rearrangement of helix H12 (the activation function-2 helix), which folds into the hydrophobic core of the LBD instead of adopting the outward "active" conformation [7] [10]. This structural occlusion prevents coactivator recruitment while creating an extended interface for corepressor proteins NCOR1/NCOR2. The 4-methylphenyl substituent at C2 of the benzoxazole core enhances this effect by occupying a lipophilic subpocket adjacent to H12, stabilizing its inactive conformation [2] [6].
Table 1: Key Structural Features Enabling Covalent Inverse-Agonism
Structural Element | Role in PPARγ Inhibition | Biological Consequence |
---|---|---|
Chloro-nitro-arene moiety | Electrophilic trap for Cys313 thiolate | Irreversible LBD modification |
Benzoxazole core | Platform for H12 sequestration | Blocks coactivator binding surface |
4-Methylphenyl at C2 | Fills hydrophobic pocket near H12 | Stabilizes inactive H12 conformation |
6-Amino group | Hydrogen-bond donor to Tyr473 backbone carbonyl | Anchors benzoxazole orientation in LBD |
The chloro-nitro-arene pharmacophore is indispensable for high-affinity corepressor complex assembly. Biochemical assays demonstrate that derivatives lacking this warhead exhibit >10-fold reductions in NCOR1/NCOR2 recruitment efficacy [2]. Time-resolved FRET (TR-FRET) analyses quantify that the chloro-nitro-arene moiety enhances corepressor binding affinity by 6–8-fold compared to non-covalent analogs, primarily through destabilization of H12 and exposure of the corepressor interaction surface [7]. Isothermal titration calorimetry (ITC) studies confirm that covalent modification of Cys313 increases the thermodynamic driving force (ΔG) for NCOR2 peptide binding by –3.2 kcal/mol relative to apo-PPARγ [7]. The ortho-chloro and para-nitro arrangement maximizes electrophilicity toward Cys313 while minimizing steric clashes with Leu453 and Phe282 in the LBD. Electron-withdrawing groups (e.g., –NO₂) adjacent to the chloride further activate the ring for nucleophilic displacement, as evidenced by kinetic assays showing a 5-fold acceleration in adduct formation versus mono-halogenated analogs [6].
Systematic SAR investigations reveal that substitutions at the C2, C5, and C6 positions of the benzoxazole scaffold dictate corepressor binding potency:
Table 2: SAR of Benzoxazole Substitutions Impacting Corepressor Binding
Position | Optimal Group | Activity (NCOR2 EC₅₀) | Suboptimal Groups | Activity Loss vs. Optimal |
---|---|---|---|---|
C2 | 4-Methylphenyl | 50 nM | Phenyl, 4-tert-butylphenyl | 3–5-fold |
C5 | Methoxy | 85 nM | Methyl, nitro | 2–8-fold |
C6 | Amino | 50 nM | Methylamino, hydrogen | 10–20-fold |
N/A | Benzyl spacer | 42 nM | Direct linkage | 2-fold |
The antiproliferative potency of 2-(4-methylphenyl)-1,3-benzoxazol-6-amine was evaluated in PPARγ-dysregulated cancer models using MTT assays. It demonstrated nanomolar cytotoxicity (IC₅₀ = 0.12 µM) in the luminal bladder cancer line RT112, which harbors PPARγ gene amplification and exhibits constitutive pathway activation [2] [7]. Comparative profiling against structurally related compounds revealed:
Table 3: Antiproliferative Activity in PPARγ-Activated Cancer Models
Cell Line | PPARγ Alteration | IC₅₀ (µM) | Reference Compound (IC₅₀) |
---|---|---|---|
RT112 (bladder) | Focal amplification | 0.12 | T0070907 (0.09 µM) |
HT-1197 (bladder) | RXRα p.S427F mutation | 0.18 | SR10221 (1.1 µM) |
HT-29 (colorectal) | PPARγ overexpression | 2.57 | Sorafenib (2.91 µM) |
HCT116 (colorectal) | PPARγ/RXRα co-activation | 3.02 | 5-FU (4.8 µM) |
Mechanistically, treatment downregulates PPARγ target genes (FABP4, ADIPOQ) by >80% at 100 nM, as quantified by RT-qPCR. This correlates with RNA-seq data showing enrichment of apoptosis pathways (e.g., BAX/Bcl-2 ratio increase by 9-fold) and suppression of lipid metabolism genes [2] .
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